molecular formula C12H17Cl2N3O2 B2898474 methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride CAS No. 2137703-17-2

methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride

Cat. No.: B2898474
CAS No.: 2137703-17-2
M. Wt: 306.19
InChI Key: BMSIUPOJHCBJCV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride typically involves the condensation of 1H-1,3-benzodiazole with appropriate amino acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride
  • 1H-1,3-benzodiazole derivatives

Uniqueness

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to other benzimidazole derivatives, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-amino-3-(benzimidazol-1-yl)-2-methylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.2ClH/c1-12(13,11(16)17-2)7-15-8-14-9-5-3-4-6-10(9)15;;/h3-6,8H,7,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIUPOJHCBJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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